5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
Properties
IUPAC Name |
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-9-10-16(26-2)17(11-15)27-3)23-24(21(19)25)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBXJLSGQUBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone to form a monoketone curcumin analogue.
Intermolecular Cyclization: The monoketone curcumin analogue undergoes cyclization under reflux conditions to form the desired thiazolo-pyridazine compound.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
The compound 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS No. 941949-84-4) is a member of the thiazolo-pyridazine family, which has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article discusses its potential applications based on available literature, focusing on its biological activities, synthesis methods, and implications in drug development.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that structurally related thiazolo-pyridazine derivatives can inhibit tumor cell proliferation by disrupting microtubule dynamics and reversing drug resistance mechanisms in cancer cells. These compounds have demonstrated effectiveness against various cancer cell lines, including MCF-7 and NCI/ADR cells, which are known for their multidrug resistance profiles .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenyl rings significantly impact the biological activity. For example:
- Substituents on the Benzyl Group : Variations in the substituents on the benzyl moiety can enhance or reduce cytotoxicity against resistant cancer cell lines.
- Methoxy Substitutions : The presence of methoxy groups has been linked to improved antitumor activity and increased sensitivity of resistant cancer cells to standard treatments .
Antitumor Efficacy
In a study evaluating various thiazolo-pyridazine derivatives against MCF-7 breast cancer cells, it was found that certain compounds exhibited IC50 values in the low micromolar range (e.g., 15 μM for one derivative), indicating potent antitumor activity. Additionally, these compounds were less effective against drug-sensitive cell lines compared to resistant lines, highlighting their potential as adjuvants in combination therapies .
Drug Resistance Reversal
Another significant finding was that selected derivatives not only inhibited tumor growth but also sensitized drug-resistant cell lines to conventional chemotherapeutics. This dual action enhances their profile as promising candidates for further development in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is likely due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyridazinones exhibit diverse pharmacological activities influenced by substituent variations. Below is a comparative analysis of 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity :
- Electron-donating groups (e.g., methoxy on aryl rings) enhance analgesic potency. For example, 7-(2-furyl)-2-pyrrolidinyl derivatives exhibit superior activity compared to phenyl-substituted analogs due to furan’s electron-rich nature . The 3,4-dimethoxyphenyl group in the target compound likely amplifies this effect .
- N-Heterocyclic amines (e.g., pyrrolidinyl, piperidinyl) at the 2-position improve solubility and receptor interaction, as seen in analogs with 78–87% yields and confirmed bioactivity .
Comparative Pharmacological Data :
- In the "hot plate" and "acetic acid cramps" models, 7-(2-furyl)-2-pyrrolidinyl analogs demonstrated ~1.5× higher analgesic activity than ketorolac (a benchmark NSAID), whereas phenyl-substituted analogs showed moderate effects .
- Anti-inflammatory activity across this class is generally moderate, with <50% inhibition of edema in carrageenan-induced models, suggesting a need for structural optimization .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than simpler analogs (e.g., 7-phenyl derivatives) due to the multi-substitution pattern. Chlorination of intermediates (e.g., methyl esters) and cyclization with carbothioamides are critical steps .
Biological Activity
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring and is substituted with benzyl and dimethoxyphenyl groups. The unique structure of this compound positions it as a promising candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
- Molecular Formula : C21H19N3O3S
- Molecular Weight : 393.46 g/mol
- CAS Number : 941949-84-4
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Claisen-Schmidt Condensation : Condensation of an aromatic aldehyde with a ketone.
- Intermolecular Cyclization : The resultant monoketone undergoes cyclization under reflux conditions to yield the thiazolo-pyridazine compound.
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant activity. This property is crucial for its potential therapeutic applications in combating oxidative stress-related diseases.
Antimicrobial Potential
The compound has been evaluated for its antimicrobial properties against various pathogens. In particular:
- It has shown promising results against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, one derivative within the thiazolo-pyridazine family displayed an MIC of 0.21 μM against these bacteria .
Anticancer Activity
In vitro studies have suggested that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanisms involve interactions with critical cellular targets such as DNA gyrase and MurD enzyme, which are essential for bacterial survival and proliferation .
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties of this compound. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for further exploration in inflammatory disease models.
Table of Biological Activities
Case Study Example
In a study focusing on thiazolo-pyridazine derivatives, several compounds were synthesized and screened for their biological activities. The most active derivatives exhibited strong binding interactions with DNA gyrase and showed comparable efficacy to established antibiotics like ciprofloxacin. These findings highlight the potential of this compound class in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole and pyridazine moieties under reflux conditions. Key steps:
- Step 1 : Formation of the thiazolo ring via condensation of benzylamine derivatives with thiourea analogs in ethanol or DMF .
- Step 2 : Pyridazine ring closure using dehydrating agents (e.g., POCl₃) at controlled temperatures (80–100°C) .
- Purity Control : Monitor reactions via TLC (hexane:ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer :
- NMR : ¹H and ¹³C NMR to identify benzyl, dimethoxyphenyl, and thiazolo-pyridazinone protons/carbons. Aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~460) .
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate ring-closure reactions .
- Temperature Control : Maintain reflux conditions (e.g., ethanol at 78°C) to minimize side-product formation .
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Answer :
- Cross-Validation : Compare NMR data with single-crystal X-ray structures (using SHELX software ) to resolve ambiguities in proton assignments.
- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., rotation of dimethoxyphenyl groups) that may cause NMR signal splitting .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .
Q. What strategies are recommended for improving the compound’s stability during biological assays?
- Answer :
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the thiazolo-pyridazinone core .
- Light Protection : Shield from UV light to avoid photo-degradation of the dimethoxyphenyl group .
- Cryopreservation : Store lyophilized samples at –20°C in amber vials to extend shelf life .
Q. How can researchers address low reproducibility in synthetic routes across labs?
- Answer :
- Detailed Protocols : Standardize solvent grades (e.g., anhydrous DMF) and catalyst batches (e.g., POCl₃ purity ≥98%) .
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates in real time .
- Collaborative Validation : Share samples with independent labs for cross-verification of spectral and crystallographic data .
Q. What computational methods are suitable for predicting the compound’s bioactivity?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Train models on thiazolo-pyridazine analogs to predict ADMET properties .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
